N-(1,3-dioxoisoindolin-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that features a combination of isoindolinone, piperidine, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with an amine.
Piperidine Substitution: The piperidine moiety can be introduced via nucleophilic substitution reactions.
Benzamide Formation: The final step involves the formation of the benzamide linkage through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-dioxoisoindolin-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be studied to understand its effects on the human body.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It could bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound might interact with DNA, influencing gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dioxoisoindolin-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide: can be compared to other isoindolinone derivatives, piperidine-containing compounds, and benzamides.
Isoindolinone Derivatives: These compounds share the isoindolinone core and may exhibit similar chemical reactivity and biological activity.
Piperidine-Containing Compounds: Compounds with piperidine moieties are often explored for their pharmacological properties.
Benzamides: Benzamide derivatives are known for their diverse biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups could result in unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-8-10-24(11-9-13)30(28,29)16-5-2-14(3-6-16)19(25)22-15-4-7-17-18(12-15)21(27)23-20(17)26/h2-7,12-13H,8-11H2,1H3,(H,22,25)(H,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYOKZNBEFOKBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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